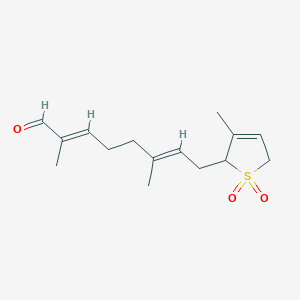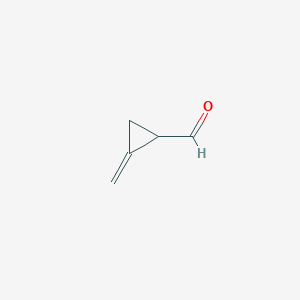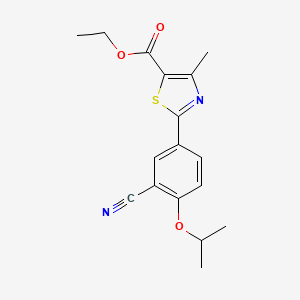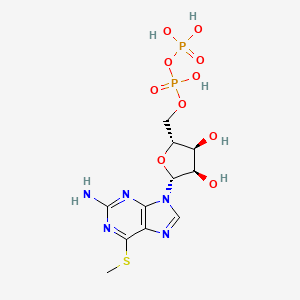![molecular formula C15H24O B13439410 (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is a chiral alcohol compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 2-methylbutan-2-yl group and a hydroxyl group attached to a propan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of a phenyl ring followed by the introduction of the hydroxyl group through reduction reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in hydrophobic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-methyl-3-phenylpropan-1-ol: Lacks the 2-methylbutan-2-yl substitution.
(2S)-2-methyl-3-[4-(methyl)phenyl]propan-1-ol: Has a simpler methyl substitution on the phenyl ring.
Uniqueness
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutan-2-yl group adds steric hindrance and hydrophobic character, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C15H24O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6-9,12,16H,5,10-11H2,1-4H3/t12-/m0/s1 |
Clave InChI |
YGTZHUMRZRLTKX-LBPRGKRZSA-N |
SMILES isomérico |
CCC(C)(C)C1=CC=C(C=C1)C[C@H](C)CO |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
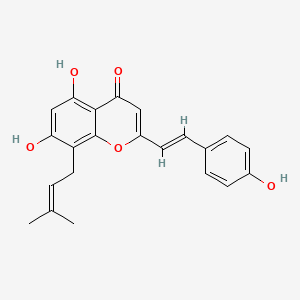

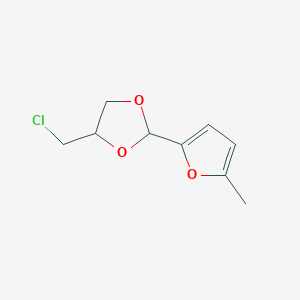



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)

